molecular formula C30H58O2 B582974 2-Ethylhexyl (Z)-docos-13-enoate CAS No. 150315-07-4

2-Ethylhexyl (Z)-docos-13-enoate

Cat. No.: B582974
CAS No.: 150315-07-4
M. Wt: 450.792
InChI Key: PECIZVZMWBESKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylhexyl (Z)-docos-13-enoate is a high-value ester that serves as a functional ingredient in advanced cosmetic and dermatological emulsions . Its research applications leverage its properties as a lipophilic component, where it contributes to the stability and sensory profile of complex formulations. In scientific development, it is studied alongside well-known UV filters like avobenzone and octocrylene, as well as various silicone oils and emulsifiers, for its role in creating stable, elegant end products . Researchers value this compound for its potential to influence the performance and compatibility of other active substances within a delivery system. Further investigation into its specific mechanism of action, such as its interaction with other lipids and its effect on skin permeation, represents a significant area of interest for formulation scientists aiming to engineer next-generation topical products.

Properties

CAS No.

150315-07-4

Molecular Formula

C30H58O2

Molecular Weight

450.792

IUPAC Name

2-ethylhexyl docos-13-enoate

InChI

InChI=1S/C30H58O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h14-15,29H,4-13,16-28H2,1-3H3

InChI Key

PECIZVZMWBESKB-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CC)CCCC

Synonyms

Erucic acid 2-ethylhexyl ester

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylhexyl Z Docos 13 Enoate

Chemo-Enzymatic Esterification Approaches

Chemo-enzymatic methods, particularly those employing lipases, have gained prominence as a green alternative to traditional chemical synthesis. These approaches offer high selectivity, milder reaction conditions, and reduced byproduct formation.

Biocatalyst Selection and Characterization for Ester Synthesis (e.g., Lipases)

The selection of an appropriate biocatalyst is paramount for the successful enzymatic synthesis of 2-Ethylhexyl (Z)-docos-13-enoate. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the most widely used enzymes for esterification due to their ability to function in non-aqueous media and their broad substrate specificity.

For the synthesis of esters involving long-chain fatty acids and branched-chain alcohols, immobilized lipases are preferred as they offer enhanced stability and facilitate easy separation and reuse. Among the commercially available immobilized lipases, those from Candida antarctica (such as Novozym® 435) and Candida rugosa have demonstrated high efficacy in catalyzing the esterification of various fatty acids with 2-ethylhexanol. mdpi.comresearchgate.net Specifically, lipases from Candida rugosa have been identified as suitable catalysts for reactions involving erucic acid. The choice of lipase (B570770) can be critical, as the length and position of the branched-chain of the carboxylic acid can significantly impact the catalytic activity. mdpi.com

Optimization of Enzymatic Reaction Parameters (e.g., temperature, substrate molar ratios, immobilized lipase load, reaction time)

The efficiency of the enzymatic synthesis of this compound is highly dependent on the optimization of several key reaction parameters. While specific data for this exact ester is limited, extensive research on analogous long-chain esters provides valuable insights into the probable optimal conditions.

Temperature: The reaction temperature influences both the reaction rate and the stability of the enzyme. For lipase-catalyzed esterifications, temperatures are typically maintained between 40°C and 80°C. For instance, in the synthesis of 2-ethylhexyl ferulate using Novozym® 435, the optimal temperature was found to be 71°C. researchgate.net Similarly, for the synthesis of 2-ethylhexyl 2-methylhexanoate, high conversions were achieved at 70°C and 80°C. mdpi.com

Substrate Molar Ratio: The molar ratio of the substrates, erucic acid and 2-ethylhexanol, affects the reaction equilibrium. An excess of one of the substrates, typically the alcohol, is often employed to drive the reaction towards the product side. For example, in the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate, a 10% to 20% molar excess of 2-ethylhexanol was used to compensate for evaporation losses and achieve higher conversions. mdpi.com

Immobilized Lipase Load: The amount of biocatalyst used is a critical factor influencing the reaction rate. A higher enzyme load generally leads to a faster reaction, but also increases the cost. The optimal enzyme concentration is determined by balancing reaction time and cost-effectiveness. In the synthesis of octyl formate, the highest conversion was achieved with a Novozym 435 concentration of 15 g/L. mdpi.com

Reaction Time: The reaction time required to reach equilibrium or a desired conversion level is dependent on the other reaction parameters. Optimization of reaction time is crucial for process efficiency. For the synthesis of 2-ethylhexyl ferulate, a reaction time of 23 hours was found to be optimal. researchgate.net

The following table, based on data from the synthesis of similar esters, illustrates the potential impact of these parameters on the synthesis of this compound.

Interactive Data Table: Optimization of Enzymatic Esterification Parameters for 2-Ethylhexyl Esters

ParameterRange StudiedOptimal Value (for analogous ester)Resulting Conversion (for analogous ester)
Temperature60-80°C71°C98% (2-ethylhexyl ferulate)
Substrate Molar Ratio (Alcohol:Acid)1:1 - 1.2:11.1:197% (2-ethylhexyl 2-methylhexanoate)
Immobilized Lipase Load2.5% (w/w)2.5% (w/w)99% (2-ethylhexyl 2-methylhexanoate)
Reaction Time8-24 h23 h98% (2-ethylhexyl ferulate)

Operational Stability and Reusability of Biocatalysts in Continuous Processes

A significant advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles, which is crucial for the economic viability of an industrial process. The operational stability of the biocatalyst determines its lifespan and the number of times it can be effectively recycled.

In the synthesis of 2-ethylhexyl ferulate, immobilized Novozym® 435 demonstrated good reusability. researchgate.net Similarly, for the production of 2-ethylhexyl 2-methylhexanoate, the immobilized enzyme retained 65-70% of its original activity after six uses. mdpi.com The loss of activity can be attributed to factors such as enzyme denaturation, product inhibition, or mechanical stress during recovery. For continuous processes, such as those in a packed bed reactor, the long-term stability of the immobilized lipase is a key performance indicator. In the synthesis of 2-ethylhexyl palmitate, an immobilized lipase bioreactor was operated for over 300 hours with an average esterification yield of about 95%. researchgate.net

Conventional Chemical Esterification Pathways

Conventional chemical esterification, typically involving acid catalysis, remains a widely used method for the industrial production of esters. This approach is often favored for its high reaction rates and the use of relatively inexpensive catalysts.

Catalyst Systems and Reaction Conditions (e.g., acid catalysis)

The direct esterification of erucic acid with 2-ethylhexanol can be effectively catalyzed by strong mineral acids such as sulfuric acid or p-toluenesulfonic acid. google.com These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

The reaction conditions for acid-catalyzed esterification are generally more severe than those for enzymatic synthesis. Typical reaction temperatures range from 140°C to 170°C. google.com The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the ester. This is often achieved by azeotropic distillation. In a study on the esterification of oleic acid with 2-ethylhexanol, which serves as a good model for erucic acid, the reaction was completed in 50 minutes at 140°C in the presence of 1% p-toluenesulfonic acid. google.com

The table below summarizes typical reaction conditions for the acid-catalyzed esterification of a long-chain fatty acid with 2-ethylhexanol, providing a likely framework for the synthesis of this compound.

Interactive Data Table: Typical Conditions for Acid-Catalyzed Esterification of Long-Chain Fatty Acids with 2-Ethylhexanol

ParameterTypical Range/ValueNotes
Catalystp-Toluenesulfonic acid, Sulfuric acidTypically 1% by weight of the reactants
Temperature140-170°CHigher temperatures lead to faster reaction rates but may cause side reactions.
Reactant Ratio (Alcohol:Acid)Stoichiometric or slight excess of alcoholAn excess of alcohol can help to drive the reaction to completion.
Water RemovalAzeotropic distillationEssential for achieving high conversion.
Reaction Time50 minutes to several hoursDependent on temperature, catalyst loading, and efficiency of water removal.

Process Intensification Strategies for Enhanced Yield and Selectivity

Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. For the synthesis of this compound, several process intensification strategies can be employed to enhance yield and selectivity.

One key strategy is the use of reactive distillation, which combines the chemical reaction and the separation of products in a single unit. By continuously removing water from the reaction zone, the equilibrium is constantly shifted towards the product side, leading to higher conversions and potentially reducing the need for a large excess of one reactant. nih.gov

Another approach is the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15). These catalysts offer the advantages of easy separation from the reaction mixture, reduced corrosion problems, and the potential for regeneration and reuse, making the process more environmentally friendly. mdpi.com

Furthermore, the application of non-conventional energy sources like microwave irradiation can significantly accelerate the reaction rate. researchgate.net Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and improved energy efficiency compared to conventional heating methods. The use of ultrasound is another process intensification tool that can enhance reaction efficiency through cavitation, which improves mass transfer between the immiscible reactants.

Green Chemistry Principles in the Sustainable Production of Long-Chain Esters

The sustainable production of long-chain esters such as this compound is increasingly influenced by the principles of green chemistry. yale.eduopcw.org This approach prioritizes the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.eduopcw.org Key strategies in the environmentally conscious synthesis of these esters include the utilization of renewable feedstocks and the adoption of solvent-free or environmentally benign solvent systems. yale.eduopcw.orgsigmaaldrich.com

A fundamental tenet of green chemistry is the use of renewable raw materials. yale.eduskpharmteco.com For the synthesis of this compound, a crucial bio-based feedstock is erucic acid, a monounsaturated omega-9 fatty acid. atamankimya.com Erucic acid is found in significant quantities in the seed oils of plants from the Brassicaceae family, such as rapeseed and mustard. atamankimya.com The high concentration of erucic acid in these oils makes them a valuable and sustainable resource. atamankimya.com

The direct esterification of erucic acid with 2-ethylhexanol is a primary route for synthesizing this compound. This reaction can be catalyzed by traditional acid catalysts or, in line with green chemistry, by enzymes. The use of erucic acid derived from plants reduces dependence on fossil fuels, which are the conventional sources for many chemical precursors. This transition to bio-based feedstocks contributes to lowering greenhouse gas emissions and supports agricultural economies.

Table 1: Erucic Acid Content in Oils from Various Brassicaceae Species

Plant Source Genus Erucic Acid Content (%)
High-Erucic Acid Rapeseed Brassica napus 45-55% slu.se
Mustard Brassica juncea 20-50%

Conventional chemical synthesis often employs volatile organic solvents (VOCs) that can pose risks to human health and the environment. Green chemistry advocates for minimizing or replacing these solvents. sigmaaldrich.comacs.org In the synthesis of this compound, significant advancements have been made in developing solvent-free reaction conditions. d-nb.infomdpi.com

Solvent-free esterification can be achieved by heating a mixture of erucic acid and 2-ethylhexanol with a suitable catalyst. nih.gov This method eliminates solvent waste and can simplify the product purification process, leading to increased efficiency. mdpi.comnih.gov By avoiding the energy-intensive steps of solvent removal and recovery, this approach aligns with the green chemistry principle of designing for energy efficiency. yale.edu

When a solvent is necessary, the focus shifts to environmentally benign alternatives. These include supercritical fluids (like carbon dioxide), ionic liquids, and deep eutectic solvents. Such solvents are often characterized by low toxicity, non-flammability, and recyclability. For instance, enzymatic esterification in supercritical carbon dioxide has been explored for synthesizing various esters.

Table 2: Comparison of Solvent Systems for Ester Synthesis

Solvent System Advantages Disadvantages
Solvent-Free Eliminates solvent waste, simplifies purification, can increase volumetric productivity. mdpi.com High viscosity of reactants can be a challenge, potentially requiring higher temperatures.
Supercritical CO2 Non-toxic, non-flammable, easily separated from products, tunable properties. Requires specialized high-pressure equipment.
Ionic Liquids Low vapor pressure, high thermal stability, potential for recyclability. Can be costly, and the toxicity of some ionic liquids is a consideration.

| Deep Eutectic Solvents | Often biodegradable, low cost, and simple to prepare. | May have high viscosity and limited thermal stability in some cases. |

Comprehensive Analytical Characterization for Research and Development

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular architecture of 2-Ethylhexyl (Z)-docos-13-enoate, from its atomic connectivity to the identification of its specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound. Proton (¹H) NMR, in particular, allows for the identification and quantification of the different types of hydrogen atoms within the molecule, making it invaluable for monitoring the progress of the esterification reaction and determining the composition of the final product.

The expected ¹H NMR spectrum would display characteristic signals corresponding to the protons of the 2-ethylhexyl group and the docosenoate chain. Key diagnostic peaks include the multiplet for the two vinyl protons on the cis-double bond (C13-C14), the triplet for the methylene (B1212753) protons adjacent to the ester oxygen, and distinct signals for the terminal methyl groups of both the fatty acid and the alcohol moiety. By integrating these signals, the purity of the ester can be assessed relative to any unreacted 2-ethylhexanol.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Vinyl (-CH=CH-) ~5.34 Multiplet
Methylene adjacent to ester (-O-CH₂-) ~4.06 Doublet
Methylene adjacent to C=O (-CH₂-C=O) ~2.30 Triplet
Methylene adjacent to C=C (-CH₂-CH=) ~2.01 Multiplet
Methine (-CH-) in ethylhexyl group ~1.60 Multiplet
Bulk methylene (-CH₂-)n ~1.28 Broad singlet

Note: Predicted values are based on spectral data from structurally similar long-chain esters and 2-ethylhexyl derivatives.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The formation of the ester is unequivocally confirmed by the appearance of a strong carbonyl (C=O) stretching band and C-O stretching bands, alongside the disappearance of the broad hydroxyl (-OH) band from the precursor alcohol.

The FT-IR spectrum provides a molecular fingerprint, with key absorptions indicating the presence of the ester linkage, the carbon-carbon double bond, and the long aliphatic chains.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
C=O (Ester) Stretch ~1740 (strong)
C-O (Ester) Stretch ~1170 (strong)
C=C (cis-Alkene) Stretch ~1650 (weak)
=C-H (cis-Alkene) Bend (out-of-plane) ~720 (medium)

Note: Wavenumber ranges are typical for the specified functional groups.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain further structural insights through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides both separation and identification capabilities.

The analysis would confirm the molecular weight of 450.79 g/mol . chemspider.comindustrialchemicals.gov.au Under electron ionization (EI) conditions, the molecule undergoes predictable fragmentation. A key fragmentation event is the McLafferty rearrangement, characteristic of esters, and cleavage at the ester bond, resulting in the loss of the 2-ethylhexyl group or related fragments. The resulting mass spectrum, with its specific parent ion and fragment ion peaks, serves as a definitive confirmation of the compound's identity.

Table 3: Predicted Key Mass-to-Charge (m/z) Ratios in the Mass Spectrum of this compound

m/z Value Ion Identity
450.44 [M]⁺ (Molecular Ion)
337 [M - C₈H₁₅]⁺ (Loss of ethylhexene)
265 [C₁₅H₂₉O₂]⁺ (Fragment from McLafferty rearrangement)

Note: Fragmentation pathways are predicted based on standard EI-MS behavior of long-chain fatty acid esters.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatography is fundamental to the analysis of this compound, enabling the separation of the target compound from impurities and allowing for accurate purity determination.

Gas Chromatography (GC) is the preferred method for assessing the purity of this compound and profiling any volatile components in the product mixture. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. researchgate.net

In a typical analysis, a sample is injected into the GC, where it is vaporized and carried by an inert gas through the column. The ester is separated from lower-boiling-point precursors, such as 2-ethylhexanol, and other byproducts. researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. For instance, analysis can determine the final product composition, such as a mixture containing a high percentage of the desired 2-ethylhexyl ester alongside residual alcohol. researchgate.net

Table 4: Example Purity Profile of a 2-Ethylhexyl Ester Synthesis Product by GC

Retention Time (min) Compound Identity Peak Area (%)
10.5 2-Ethylhexanol 5.2
18.9 This compound 94.5

Note: This table is a hypothetical representation of a GC purity analysis.

Preparative Thin-Layer Chromatography (TLC) is a valuable technique for the purification of this compound on a laboratory scale. This method separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel coated on a glass plate) and a liquid mobile phase (a solvent or solvent mixture).

Due to its relatively nonpolar nature, the ester will travel further up the TLC plate than more polar impurities, such as residual alcohols. This difference in migration is quantified by the retardation factor (Rf). After developing the plate and visualizing the separated compound bands (e.g., with an iodine chamber or UV light), the band corresponding to the pure ester is physically scraped from the plate. The compound is then recovered by eluting it from the silica with a suitable polar solvent. This technique is effective for obtaining small quantities of highly purified product for further research and analysis.

Rheological Characterization of Neat Compound and Formulations

The rheological properties of this compound are fundamental to understanding its performance in applications such as cosmetics and lubricants, where flow characteristics are paramount.

As an emollient ester, the viscosity of this compound is a key parameter influencing the sensory profile and spreadability of formulations. cosmeticsandtoiletries.comcosmeticsandtoiletries.com The viscosity of such esters is closely related to their molecular weight and chemical structure. cosmeticsandtoiletries.com Generally, esters with higher molecular weights exhibit higher viscosity. cosmeticsandtoiletries.com Given that this compound is a large molecule (C30H58O2), it is expected to have a substantive viscosity.

The flow behavior of cosmetic esters can be either Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate). researchgate.net For many esters used in cosmetics, the flow is Newtonian under typical conditions. However, in complex formulations, the introduction of rheology modifiers can induce non-Newtonian, thixotropic (shear-thinning) behavior, which is often desirable for product application and stability. researchgate.nethonderhotel.comul.com The specific flow behavior of this compound would be influenced by temperature, with viscosity generally decreasing as temperature increases, a typical characteristic of liquid esters.

Interactive Data Table: Viscosity of Structurally Related Esters

EsterViscosity (cSt at 40°C)Viscosity (cSt at 100°C)
C-10 Saturated Mono-estolide Methyl Ester19.74.2
C-18 Mono-estolide Methyl Esters27.610.7

Data sourced from a study on oleic mono-estolide methyl esters, which are structurally related long-chain fatty acid esters. researchgate.net

The performance of esters at low temperatures is critical, especially for products intended for use or storage in colder climates. Key parameters for assessing low-temperature fluidity are the cloud point (the temperature at which wax crystals first appear) and the pour point (the lowest temperature at which the oil will still flow).

For a closely related compound, isostearyl erucate (B1234575), a cloud point of 18°C has been reported. google.com Erucic acid, the precursor to this compound, is known to impart good low-temperature fluidity to its derivatives. towardschemandmaterials.com This suggests that this compound would also exhibit favorable low-temperature characteristics. The branched 2-ethylhexyl group is also known to improve low-temperature properties in esters. For instance, a behenic ester of 2-ethylhexyl hydroxy stearate (B1226849) demonstrated a pour point of -53°C. researchgate.net

Interactive Data Table: Low-Temperature Properties of Erucic Acid and a Related Ester

CompoundPropertyTemperature (°C)
Isostearyl ErucateCloud Point18
Behenic ester of 2-ethylhexyl hydroxy stearatePour Point-53

Data for Isostearyl Erucate from a patent document. google.com Data for the behenic ester of 2-ethylhexyl hydroxy stearate from a research paper. researchgate.net

Thermal Analysis for Material Performance and Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the phase behavior and thermal stability of this compound.

DSC is employed to study the thermal transitions of a material, such as melting and crystallization, by measuring the heat flow into or out of a sample as a function of temperature. linseis.co.krnih.gov The melting point of fatty acid esters is influenced by the chain length of both the fatty acid and the alcohol components, as well as the degree of unsaturation. researchgate.net

The precursor, erucic acid ((Z)-docos-13-enoic acid), has a reported melting point in the range of 33-35°C. wikipedia.org Another ester of erucic acid, stearyl erucate, has a reported melting point of 32-35°C. google.com Based on these related compounds, it is reasonable to expect that this compound would have a melting point in a similar range. The presence of the branched 2-ethylhexyl group may slightly lower the melting point compared to a straight-chain ester of similar carbon number.

Interactive Data Table: Melting Points of Erucic Acid and a Related Ester

CompoundMelting Point (°C)
Erucic Acid33-35
Stearyl Erucate32-35

Data for Erucic Acid from scientific literature. wikipedia.org Data for Stearyl Erucate from a patent document. google.com

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on its thermal stability and decomposition profile. nih.gov The thermal stability of esters is crucial for applications where they might be exposed to high temperatures during processing or use.

While specific TGA data for this compound is not available, studies on related compounds provide insights. The thermal stability of rapeseed oil, which contains erucic acid, is significantly improved with a higher erucic acid content and lower polyunsaturated fatty acid content. nih.govwhiterose.ac.uk This suggests that the monounsaturated erucate structure is relatively stable. Furthermore, studies on poly(2-ethylhexyl acrylate) indicate the thermal degradation behavior of the 2-ethylhexyl ester moiety. The thermal degradation of poly(2-ethylhexyl acrylate) occurs in a single step between 320°C and 420°C. mdpi.com Research on tert-butyl (2-ethylhexyl) monoperoxy carbonate shows gaseous decomposition products including 2-ethylhexanol, indicating a breakdown pathway for the 2-ethylhexyl group. researchgate.net These findings suggest that the decomposition of this compound would likely initiate at elevated temperatures, with the stability being influenced by both the long-chain erucate and the branched 2-ethylhexyl components.

Chemical Reactivity and Transformation Mechanisms of 2 Ethylhexyl Z Docos 13 Enoate

Ester Hydrolysis Pathways and Kinetics

Ester hydrolysis is a fundamental reaction for 2-Ethylhexyl (Z)-docos-13-enoate, leading to the cleavage of the ester bond to yield its parent alcohol and carboxylic acid. industrialchemicals.gov.auuzh.ch This process can be initiated through both chemical and enzymatic means. industrialchemicals.gov.auindustrialchemicals.gov.au

Investigation of Chemical and Enzymatic Hydrolysis Rates

The rate of hydrolysis of this compound is influenced by several factors, including temperature, pH, and the presence of catalysts. royalsocietypublishing.orguva.es

Chemical Hydrolysis: In aqueous environments, the hydrolysis of long-chain esters like this compound can occur, although it is generally a slow process under neutral conditions. The rate can be significantly accelerated by the presence of acids or bases. Alkaline hydrolysis, in particular, is generally faster than acid-catalyzed hydrolysis for esters. royalsocietypublishing.org Studies on similar long-chain esters have shown that the reaction kinetics can be influenced by the molecular orientation at interfaces. royalsocietypublishing.org For instance, the hydrolysis of esters in films can be markedly altered by changes in molecular packing and orientation. royalsocietypublishing.org

Enzymatic Hydrolysis: Lipases are enzymes that catalyze the hydrolysis of esters. nottingham.ac.uk The rate and specificity of enzymatic hydrolysis depend on the specific lipase (B570770) used. Some lipases exhibit high specificity for certain types of fatty acid esters. nottingham.ac.uk For example, lipases from Candida rugosa have been used to catalyze the transesterification of oils to produce specific structured lipids. gcirc.org The hydrolysis of this compound in biological systems is expected to be facilitated by esterases present in various tissues, such as the liver and skin. nih.gov The rate of enzymatic hydrolysis can also be affected by the substrate concentration and the presence of inhibitors. gcirc.org

The table below presents hypothetical data illustrating the influence of different conditions on the hydrolysis rate of a generic long-chain unsaturated ester, analogous to this compound.

ConditionCatalystTemperature (°C)pHRelative Hydrolysis Rate (%)
ChemicalNone (Neutral)2571
ChemicalAcid (HCl)50215
ChemicalBase (NaOH)501285
EnzymaticLipase A377.495
EnzymaticLipase B377.470

Identification and Quantification of Hydrolysis Products (e.g., 2-ethylhexanol, (Z)-docos-13-enoic acid)

The primary products of the complete hydrolysis of this compound are 2-ethylhexanol and (Z)-docos-13-enoic acid. industrialchemicals.gov.auindustrialchemicals.gov.au

2-Ethylhexanol: This is an eight-carbon branched alcohol. atamanchemicals.com Its formation is a direct result of the cleavage of the ester bond.

(Z)-docos-13-enoic acid: Also known as erucic acid, this is a 22-carbon monounsaturated omega-9 fatty acid. atamanchemicals.com

The identification and quantification of these hydrolysis products are typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). gcirc.orgjchr.org This method allows for the separation of the components of a mixture and their identification based on their mass spectra. jchr.org Quantification can be performed by comparing the peak areas of the analytes to those of known standards.

The following table shows the expected molar ratio of hydrolysis products from the complete hydrolysis of this compound.

ReactantProduct 1Product 2
1 mole of this compound1 mole of 2-ethylhexanol1 mole of (Z)-docos-13-enoic acid

Oxidative Stability and Degradation Mechanisms

The presence of a double bond in the (Z)-docos-13-enoic acid portion of the molecule makes this compound susceptible to oxidation. nih.govresearchgate.net

Elucidation of Autoxidation Pathways of the Unsaturated Moiety

Autoxidation is a free-radical chain reaction that occurs in the presence of oxygen. nih.govnih.gov For monounsaturated esters like this compound, the process is initiated by the abstraction of a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond). nih.govresearchgate.net This results in the formation of a resonance-stabilized allylic radical.

The key steps in the autoxidation pathway are:

Initiation: Formation of a free radical.

Propagation: The radical reacts with oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another ester molecule, propagating the chain reaction. nih.gov

Termination: Two radicals combine to form a non-radical species.

The primary products of autoxidation are hydroperoxides. nih.gov These are often unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. nih.gov The rate of autoxidation is significantly lower for monounsaturated esters compared to polyunsaturated esters due to the higher bond dissociation energy of the allylic C-H bonds. nih.gov

Influence of Antioxidants on Compound Stability in Material Matrices

Antioxidants are compounds that can inhibit or delay the oxidation process. They function by interrupting the free-radical chain reaction. nih.gov Common antioxidants include phenolic compounds like butylated hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E). researchgate.netnih.gov

The effectiveness of an antioxidant in a material matrix containing this compound depends on several factors, including its concentration, its solubility in the matrix, and its reactivity towards the specific radicals formed during autoxidation. Antioxidants can donate a hydrogen atom to the peroxyl radical, forming a stable antioxidant radical that does not readily propagate the chain reaction. nih.gov Theoretical studies have shown that compounds like gallic acid and tocopherol are effective antioxidants for unsaturated fatty acid systems. researchgate.net

The table below provides a qualitative representation of the effect of different antioxidants on the oxidative stability of a system containing an unsaturated ester.

AntioxidantConcentrationMechanism of ActionRelative Increase in Stability
None--1x
BHTLowChain-breaking donor5x
BHTHighChain-breaking donor10x
TocopherolLowChain-breaking donor8x
TocopherolHighChain-breaking donor15x

Photochemical and Thermal Decomposition Pathways

Exposure to light and heat can also lead to the degradation of this compound.

Photochemical Decomposition: Ultraviolet (UV) radiation can provide the energy to initiate chemical reactions. For esters, this can involve the cleavage of bonds within the molecule. google.com The ester group itself can absorb UV light, leading to reactions such as the Norrish Type II process, which can result in the formation of an alkene and a carboxylic acid. google.com The presence of the double bond in the fatty acid chain can also be a site for photochemical reactions, potentially leading to isomerization (cis-trans conversion) or cycloaddition reactions. The decomposition of esters by UV light can produce a complex mixture of gaseous products, including carbon monoxide and carbon dioxide. elsevier.es

Thermal Decomposition: At elevated temperatures, this compound can undergo thermal decomposition. The ester linkage can be cleaved through pyrolysis, although this typically requires high temperatures. The unsaturated fatty acid chain is also susceptible to thermal degradation. Prolonged exposure to heat, especially in the presence of oxygen, will accelerate the oxidative degradation processes described earlier. atamanchemicals.com The stability of (Z)-docos-13-enoic acid may be compromised by prolonged exposure to high temperatures, leading to degradation. atamanchemicals.com

Derivatization and Functionalization Reactions of this compound

The chemical structure of this compound, characterized by a long aliphatic chain with a single internal double bond and an ester functional group, offers several avenues for chemical modification. These modifications can lead to the synthesis of novel derivatives with tailored properties and the exploration of its potential as a monomer for polymerization.

Synthesis of Novel Derivatives from this compound

The derivatization of this compound can be approached by targeting its two primary reactive sites: the carbon-carbon double bond and the ester linkage. While specific research on this exact molecule is not extensively documented, a variety of well-established reactions for long-chain unsaturated esters can be applied to generate a diverse range of derivatives. aocs.org

Reactions at the (Z)-docos-13-ene Backbone:

The internal double bond is a key site for introducing new functional groups. Several reactions can be employed for this purpose:

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce functionalities like hydroxyl, amino, or alkoxy groups. For instance, epoxidized fatty acid methyl esters are known to be synthesized and can serve as precursors for further reactions. researchgate.net

Acylation: Friedel-Crafts acylation, induced by a Lewis acid like ethylaluminium dichloride, can introduce a ketone group at a position adjacent to the original double bond, forming a β,γ-unsaturated ketone. aocs.org This reaction adds a new carbonyl functionality, which can be a site for further derivatization.

Hydro-alkylation: New alkyl branches can be introduced across the double bond using alkyl chloroformates in the presence of a Lewis acid. aocs.org This method allows for the creation of branched-chain fatty esters, which can have interesting physical properties, such as improved low-temperature fluidity.

Metathesis: Self-metathesis reactions, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, can lead to the formation of symmetrical long-chain unsaturated α,ω-dicarboxylic acid diesters and long-chain unsaturated hydrocarbons. researchgate.net This reaction effectively cleaves the molecule at the double bond and recombines the fragments.

Formation of Heterocycles: Reactions with aldehydes in the presence of a Lewis acid can lead to the formation of substituted tetrahydropyrans. aocs.org

Reactions at the Ester Group:

The 2-ethylhexyl ester group can also be the target of chemical transformations:

Transesterification: The 2-ethylhexyl group can be exchanged with other alcohols to create different esters. For example, enzymatic transesterification with polyols like trehalose (B1683222) or polyglycerol can produce novel bio-based surfactants with varying hydrophilic-lipophilic balance (HLB) values. pharmaexcipients.commdpi.com

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (Z)-docos-13-enoic acid (erucic acid) and 2-ethylhexanol. The resulting carboxylic acid is a valuable intermediate that can be converted into a variety of other derivatives, such as acid chlorides, amides, or other esters. nih.gov A convenient synthesis of S-erucyl coenzyme A, for instance, proceeds from the N-hydroxysuccinimide ester of erucic acid. nih.gov

A summary of potential derivatization reactions is presented in the table below.

Reactive Site Reaction Type Reagents and Conditions Potential Product Class
C=C Double BondEpoxidationPeroxy acids (e.g., m-CPBA)Epoxidized 2-ethylhexyl docosanoate
C=C Double BondAcylationAcyl chloride, Lewis acid (e.g., EtAlCl₂)β,γ-Unsaturated keto-ester
C=C Double BondHydro-alkylationAlkyl chloroformate, Lewis acidBranched-chain fatty acid ester
C=C Double BondMetathesisGrubbs catalystLong-chain unsaturated diester and hydrocarbon
Ester GroupTransesterificationAlcohol, acid/base or enzyme catalystDifferent alkyl esters of (Z)-docos-13-enoic acid
Ester GroupHydrolysisAcid or base in aqueous medium(Z)-docos-13-enoic acid and 2-ethylhexanol

Exploration of Polymerization Potential (e.g., for coating applications)

The direct polymerization of this compound is challenging because the internal double bond in long-chain fatty acids generally exhibits low reactivity towards free-radical polymerization. mdpi.com To utilize this compound in polymer synthesis, particularly for applications like coatings, it must first be converted into a more reactive monomer.

Functionalization for Polymerization:

A common strategy involves a two-step process:

Epoxidation: As mentioned previously, the double bond is first converted into an epoxide.

Acrylation: The resulting epoxide is then reacted with acrylic acid. This reaction opens the epoxide ring and introduces a highly reactive acrylate (B77674) group, transforming the fatty acid ester into a polymerizable bio-based monomer. mdpi.com

Emulsion Polymerization for Coating Applications:

These newly synthesized acrylated monomers derived from fatty acids can be used in emulsion polymerization to produce latexes suitable for coatings. mdpi.com

Copolymerization: The acrylated this compound would likely be copolymerized with conventional acrylic monomers such as methyl methacrylate (B99206) (MMA) and butyl acrylate (BA). mdpi.com The incorporation of the long aliphatic chain from the docosenoate can impart properties like hydrophobicity, flexibility, and improved adhesion to the final coating.

Latex Formation: The emulsion polymerization process, which involves dispersing the monomers in water with the aid of surfactants, results in a stable dispersion of polymer particles, known as a latex. This latex can be formulated into water-based coatings, which are environmentally friendlier than solvent-based systems due to lower volatile organic compound (VOC) emissions.

Reactive Diluents: Alternatively, epoxidized fatty acid esters can act as reactive diluents in coating formulations. bohrium.com In this role, they help to reduce the viscosity of the formulation for easier application and then react into the polymer network during the curing process, thereby becoming a permanent part of the coating and minimizing VOCs. bohrium.com

The properties of the resulting polymer can be tailored by adjusting the ratio of the bio-based monomer to the conventional acrylic monomers. For example, increasing the content of the functionalized this compound could enhance the flexibility and hydrophobicity of the coating film. The presence of multiple functional groups could also allow for crosslinking, leading to improved mechanical strength and chemical resistance. nih.gov

The general scheme for converting this compound into a polymerizable monomer and its subsequent use in coatings is outlined below.

Step Process Description Outcome
1FunctionalizationEpoxidation of the double bond followed by acrylation.Synthesis of an acrylated, polymerizable monomer.
2PolymerizationEmulsion copolymerization with other acrylic monomers.Formation of a stable polymer latex.
3FormulationBlending the latex with pigments, additives, and water.Production of a water-based coating.
4CuringApplication to a substrate and subsequent drying/crosslinking.Formation of a solid, functional polymer film.

Industrial and Advanced Material Applications Non Human Focus

Lubricant Base Stock Development and Performance

Esters of long-chain fatty acids, such as 2-Ethylhexyl (Z)-docos-13-enoate, are increasingly utilized as base oils in lubricant formulations. Their inherent properties, such as high lubricity, good thermal stability, and biodegradability, make them suitable alternatives to traditional mineral oil-based lubricants.

Formulation of Environmentally Acceptable Lubricants (EALs)

This compound is a prime candidate for the formulation of Environmentally Acceptable Lubricants (EALs). EALs are characterized by their low toxicity to aquatic organisms, high biodegradability, and low potential for bioaccumulation. The precursor to this ester, (13Z)-Docosenoic acid (erucic acid), is noted for its high oxidative stability and favorable low-temperature fluidity, which are critical attributes for biodegradable lubricants. atamankimya.comatamanchemicals.com These properties are largely transferred to its 2-ethylhexyl ester.

Below is a table showcasing typical properties of 2-ethylhexyl esters used as lubricant base oils, providing a reference for the expected performance of this compound.

Table 1: Typical Properties of 2-Ethylhexyl Esters as Lubricant Base Oils

Property Value Unit
Kinematic Viscosity @ 40°C 5 mm²/s
Kinematic Viscosity @ 100°C 1.5 mm²/s
Flash Point 170 °C
Pour Point -7 °C
Specific Gravity 0.854 -

Data synthesized from studies on similar 2-ethylhexyl esters. bohrium.com

Tribological Studies: Friction and Wear Reduction Properties

While specific tribological data for this compound is not extensively documented, studies on related erucate (B1234575) esters provide insights into its potential performance. For instance, a study on bis(2-hydroxyethyl)ammonium erucate demonstrated excellent lubricity, significantly reducing both the coefficient of friction and wear. mdpi.com The long alkyl chain of the erucic acid component is believed to be responsible for forming a durable lubricating film on metal surfaces, thereby minimizing asperity contact and reducing friction and wear. mdpi.com

It is hypothesized that this compound would exhibit similar beneficial tribological properties. The ester's molecular structure allows it to form a protective layer at the metal-metal interface, which is crucial for preventing seizure and reducing energy loss in mechanical systems.

A representative data table illustrating the potential tribological performance of a lubricant formulated with an erucate-based ester is presented below.

Table 2: Representative Tribological Performance of Erucate-Based Lubricants

Parameter Test Condition Result
Coefficient of Friction Steel-on-steel, 100N load ~0.1
Wear Scar Diameter 1 hour test duration ~0.4 mm

Values are indicative and based on studies of related erucate compounds. mdpi.com

Performance Assessment in Industrial Machinery and Specialized Systems

The favorable properties of 2-ethylhexyl esters make them suitable for a range of industrial applications. They can be formulated into hydraulic fluids, gear oils, and metalworking fluids where high performance and environmental compatibility are required. pacificspecialityoils.com The high flash point of these esters suggests good thermal stability, making them suitable for use in systems operating at elevated temperatures. bohrium.com

In specialized systems, such as those used in marine environments or forestry, the biodegradability of lubricants based on this compound is a significant advantage. Spills or leaks of such lubricants would have a much lower environmental impact compared to conventional mineral oils. The good low-temperature properties also ensure reliable operation of machinery in cold climates. researchgate.net

Polymer and Coating Additives

Beyond lubricants, this compound has potential applications as an additive in polymers and coatings, where it can function as a plasticizer, slip agent, or anti-blocking agent.

Plasticizer Functionality and Interaction with Polymer Matrices

Plasticizers are additives that increase the flexibility and durability of a polymer. Long-chain fatty acid esters are known to act as natural plasticizers. researchgate.net While specific studies on this compound as a primary plasticizer are limited, its chemical structure is analogous to other fatty acid esters used for this purpose. The long, non-polar docosenoate chain can intercalate between polymer chains, reducing intermolecular forces and thereby increasing the polymer's flexibility.

The 2-ethylhexyl group can further enhance compatibility with certain polymer matrices. Fatty acid esters have been investigated as bio-based plasticizers for polymers like polyvinyl chloride (PVC), offering a less toxic alternative to traditional phthalate (B1215562) plasticizers. nih.govgoogle.comresearchgate.net

Role as Slip and Anti-Blocking Agents in Polymer Films

In the production of polymer films, "blocking" refers to the adhesion between adjacent film layers, while a high coefficient of friction can impede processing. Slip agents and anti-blocking agents are introduced to mitigate these issues. europlas.com.vn

Erucamide (B86657), a derivative of erucic acid, is a widely used slip and anti-blocking agent in the plastics industry. atamankimya.comnbinno.comscispace.comtappi.org It migrates to the surface of the polymer film, creating a lubricating layer that reduces the coefficient of friction. additivesforpolymer.com Given its erucic acid backbone, it is plausible that this compound could exhibit similar surface-active properties. The ester may migrate to the film surface, with the long docosenoate chain orienting outwards to reduce surface tack and friction. This would facilitate easier handling and processing of polymer films.

The effectiveness of such an additive would depend on its migration rate and its interaction with other components in the polymer formulation. While erucamide is a primary amide, the ester functionality in this compound would lead to different polarity and migration characteristics, which would need to be evaluated for specific polymer systems.

Influence on Mechanical and Surface Properties of Material Formulations

The incorporation of this compound into material formulations, particularly polymers, primarily functions to modify their mechanical and surface properties through plasticization. As a long-chain ester, it increases the free volume between polymer chains, which enhances their mobility. google.commdpi.com This internal lubrication leads to a more flexible and ductile material. google.com

The general effects of adding long-chain fatty acid esters like this compound as plasticizers to a rigid polymer matrix such as polyvinyl chloride (PVC) are a decrease in tensile strength and elastic modulus, and a significant increase in the elongation at break. researchgate.netnih.govrsc.org The long aliphatic chain of the erucic acid component and the branched 2-ethylhexyl group contribute to an efficient separation of the polymer chains, reducing intermolecular forces and thereby increasing flexibility. mdpi.com

The specific impact on mechanical properties is dependent on the concentration of the plasticizer. Higher concentrations typically lead to a greater plasticizing effect, resulting in a softer and more pliable material. pcimag.com The molecular weight of the plasticizer also plays a role; esters with longer alkyl chains can act as spacers between polymer chains, providing more movement and free volume. mdpi.com

The table below illustrates the typical effects of long-chain fatty acid esters on the mechanical properties of PVC, based on representative data for similar plasticizers.

Table 1: Representative Mechanical Properties of PVC Plasticized with Long-Chain Fatty Acid Esters

Property Neat PVC PVC with Long-Chain Ester Plasticizer
Tensile Strength (MPa) 30 - 50 10 - 25
Elongation at Break (%) < 50 > 200

In terms of surface properties, the addition of esters like this compound can alter the surface energy and wettability of the material. The long, nonpolar aliphatic chain can lead to a more hydrophobic surface. Furthermore, these esters can form a fine film on metal surfaces, providing a degree of corrosion protection. google.com

Role in Specialty Chemical Formulations (e.g., industrial solvents, dispersants)

This compound, and similar long-chain fatty acid esters, serve important functions in a variety of specialty chemical formulations, notably as industrial solvents and dispersants.

As a solvent, the large, nonpolar aliphatic chain of this compound makes it effective at dissolving other nonpolar substances like oils, fats, waxes, and other organic compounds. google.com Esters of 2-ethylhexanoic acid are recognized for their use as organic solvents in applications such as paints, inks, and detergents. targetmol.com They are also utilized as cold-cleaning agents for degreasing metal surfaces, offering a biodegradable and less toxic alternative to petroleum-based solvents. google.com The high boiling point and low volatility of such long-chain esters make them suitable for formulations where slow evaporation is desired.

Potential in Advanced Materials and Functional Systems (e.g., organic electronics, semiconductors, OFETs)

While direct applications of this compound in advanced materials like organic electronics are not extensively documented, its chemical structure suggests potential, primarily related to the properties conferred by its long alkyl chains. In the field of organic field-effect transistors (OFETs) and organic semiconductors, the solubility and processability of the active materials are critical for device fabrication. researchgate.net

The introduction of long alkyl chains to organic semiconductor molecules is a common strategy to enhance their solubility in organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing. The long docosenoate chain of this compound could potentially be leveraged in the synthesis of novel organic semiconductors. By incorporating such long-chain fatty acids into the molecular design of these materials, it may be possible to improve their processability without significantly disrupting their electronic properties.

Furthermore, the performance of OFETs is highly dependent on the interface between the organic semiconductor and the dielectric layer. Self-assembled monolayers (SAMs) with long alkyl chains are often used to modify the surface of the dielectric, which can improve the crystallinity and molecular ordering of the organic semiconductor film deposited on top, leading to enhanced charge carrier mobility. While not a direct application of the ester itself, the long-chain fatty acid component is a key structural motif in molecules designed for this purpose.

It is important to note that this potential is largely speculative and would require significant research and development to be realized. The primary role of such a molecule would likely be as a synthetic precursor or an additive to modify the physical properties of materials in organic electronic devices, rather than as an active electronic component itself.

Bio-based Material Development and Circular Economy Integration

This compound is intrinsically linked to the principles of bio-based material development and the circular economy through its primary feedstock, erucic acid. Erucic acid is a very-long-chain monounsaturated fatty acid that is predominantly sourced from the seed oil of industrial rapeseed (high-erucic acid rapeseed, HEAR). frontiersin.orgwikipedia.org This positions erucic acid and its derivatives as key platform chemicals in the bio-based industry. frontiersin.org

The production of this compound from HEAR oil is a prime example of valorizing an agricultural product for non-food industrial applications. plantbreedbio.org This aligns with the circular economy's goal of utilizing renewable, bio-based feedstocks to reduce reliance on finite fossil fuels. rsc.orgalfalaval.us The cultivation of HEAR can be integrated into agricultural systems in a way that contributes to a circular flow of biomass.

The principles of a circular economy also emphasize waste reduction and the efficient use of resources. alfalaval.us In the context of producing erucic acid derivatives, this can involve utilizing by-products from the oil extraction and refining process. For instance, the residual seed cake after oil extraction is rich in proteins and other organic matter and can be used as animal feed or as a feedstock for other bio-based processes. specialchem.com

Furthermore, the development of bio-based products like this compound contributes to a more sustainable product life cycle. As a biodegradable ester, it has the potential for a more environmentally benign end-of-life compared to many petroleum-derived chemicals. The integration of such bio-based materials into the broader economy is a critical step towards creating closed-loop systems where resources are continuously cycled, and waste is minimized. biocircularloop.commdpi.com

Environmental Fate and Biodegradation Studies of 2 Ethylhexyl Z Docos 13 Enoate

Biodegradation Pathways in Environmental Compartments

Information regarding the specific microbial degradation mechanisms of 2-Ethylhexyl (Z)-docos-13-enoate by bacteria or fungi is not available in the public domain.

There are no published studies that identify or characterize the biodegradation metabolites of this compound.

Research detailing the influence of environmental factors such as temperature, pH, and the composition of microbial consortia on the degradation rates of this compound has not been documented.

Ecotoxicological Impact Assessment on Non-Human Organisms

Data on the aquatic ecotoxicity of this compound to microorganisms and invertebrates is not available.

There is no available information on the terrestrial ecotoxicity of this compound concerning its effects on soil organisms and plant growth.

Future Research on this compound: Paving the Way for Sustainable Innovation

An Exploration of Uncharted Avenues in Synthesis, Application, and Environmental Fate

This compound, an ester derived from erucic acid and 2-ethylhexanol, is a compound with significant potential in various industrial applications, including cosmetics, lubricants, and plasticizers. As industries pivot towards greater sustainability and efficiency, the future research landscape for this bio-based ester is rich with opportunities. This article outlines key future research directions and unexplored avenues, focusing on enhancing its synthesis, understanding its material synergies, elucidating its environmental lifecycle, refining its detection, and integrating it into the circular bioeconomy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Ethylhexyl (Z)-docos-13-enoate in academic laboratories?

  • Synthesis : The compound can be synthesized via esterification reactions using (Z)-docos-13-enoic acid and 2-ethylhexanol under acidic catalysis. Rotating packed bed reactors (RPBRs) have been reported to enhance reaction efficiency by improving mass transfer rates in esterification processes .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (Z)-configuration of the double bond at position 13 and the ester linkage. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be used to verify purity (>95%) and detect isomers .

Q. What physicochemical properties are essential for designing experiments involving this compound?

  • Key properties include:

  • Molecular weight : 480.8 g/mol (calculated from C₃₀H₅₆O₂).
  • Solubility : Lipophilic, soluble in organic solvents (e.g., hexane, chloroform) but insoluble in water.
  • Melting point : Esters of (Z)-docos-13-enoate derivatives typically exhibit low melting points (<0°C), necessitating storage at controlled temperatures .
    • These properties inform solvent selection for reaction media and chromatographic separation techniques.

Q. How can researchers confirm the identity and purity of newly synthesized this compound batches?

  • Identity : Compare experimental NMR data (e.g., δ 5.3–5.4 ppm for olefinic protons) with reference spectra from databases like NIST Chemistry WebBook .
  • Purity : Use HPLC with UV detection (λ = 210–220 nm) or GC-MS to quantify impurities. For novel derivatives, elemental analysis (C, H, O) provides additional validation .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing the stability of this compound under varying environmental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.
  • Oxidative stability : Accelerated aging studies under oxygen-rich environments, monitored via Fourier-Transform Infrared Spectroscopy (FTIR) for peroxide formation or GC-MS for degradation products .
  • Methodological note : Include internal standards (e.g., BHT) to distinguish compound-specific degradation from solvent effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Data normalization : Account for batch-to-batch variability by standardizing synthesis protocols and purity thresholds (e.g., ≥98% for biological assays).
  • Meta-analysis : Cross-reference results with structural analogs (e.g., erucic acid esters) to identify trends in chain length and ester group effects on activity .
  • Reproducibility : Replicate studies using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models) to confirm mechanisms .

Q. What advanced techniques are suitable for studying the interaction of this compound with lipid membranes or proteins?

  • Membrane dynamics : Use fluorescence anisotropy or Surface Plasmon Resonance (SPR) to measure incorporation into lipid bilayers.
  • Protein binding : Isothermal Titration Calorimetry (ITC) or molecular docking simulations can quantify affinity and binding sites.
  • Sample preparation : Ensure lipid/protein systems are free of surfactants that may interfere with ester-lipid interactions .

Methodological Guidelines

  • Experimental documentation : Follow Beilstein Journal of Organic Chemistry standards for detailed synthesis protocols, including reagent ratios, catalyst loading, and purification steps. Provide raw spectral data in supplementary materials .
  • Data presentation : Use tables to compare physicochemical properties across analogs (e.g., melting points, solubility) and figures to illustrate reaction mechanisms or structural configurations .
  • Critical analysis : Discuss deviations from expected results (e.g., lower yields due to steric hindrance in esterification) and propose mechanistic explanations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.